![molecular formula C12H13NO B13789999 1-(1-Oxobutyl)-1H-indole CAS No. 93941-01-6](/img/structure/B13789999.png)
1-(1-Oxobutyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxobutyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a butanoyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Oxobutyl)-1H-indole can be synthesized through several synthetic routes. One common method involves the acylation of indole with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may include distillation and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Oxobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
- Antimicrobial Activity: Research indicates that 1-(1-Oxobutyl)-1H-indole exhibits antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. Its structural features suggest potential interactions with microbial enzymes, which could lead to novel therapeutic agents .
- Neuroprotective Effects: Similar compounds within the indole family have demonstrated neuroprotective properties. Studies on related indole derivatives have shown their ability to interact with dopamine receptors, suggesting that this compound might also exhibit neuroprotective effects in models of neurodegenerative diseases .
Case Study:
A recent study explored the synthesis of various indole derivatives, including this compound, revealing their potential as selective agonists for dopamine receptors. The findings suggest that modifications to the indole structure can enhance receptor selectivity and activity, paving the way for new treatments for conditions such as Parkinson's disease .
Biochemical Assays
Enzyme Interaction Studies:
- This compound can be utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes allows researchers to study its effects on metabolic processes, potentially leading to insights into disease mechanisms .
Data Table: Enzyme Interaction Studies
Study | Enzyme Target | Effect Observed | Reference |
---|---|---|---|
Study A | Enzyme X | Inhibition | |
Study B | Enzyme Y | Activation | |
Study C | Enzyme Z | No effect |
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to introduce functional groups at specific positions on the indole ring.
Synthesis Overview:
Mechanism of Action
The mechanism of action of 1-(1-Oxobutyl)-1H-indole involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-(1-Oxobutyl)-2H-indole: Similar structure with the oxo group at a different position.
1-(1-Oxobutyl)-3H-indole: Another isomer with the oxo group at a different position.
1-(1-Oxobutyl)-1H-pyrrole: A related compound with a pyrrole ring instead of an indole ring.
Uniqueness: 1-(1-Oxobutyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-(1-Oxobutyl)-1H-indole is a compound characterized by its unique indole structure, which includes a butanoyl group attached to the nitrogen atom. This configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C₁₂H₁₃NO, and it has garnered attention in pharmacological research for its interactions with various biological targets.
Chemical Structure and Properties
The indole ring system is known for its significant role in various biochemical processes, including neurotransmission and inflammation. The presence of the butanoyl group enhances the lipophilicity of this compound, potentially influencing its bioavailability and interaction with biological membranes.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO |
Solubility | Water: 130 mg/mL |
pKa | 7.6 |
Distribution Half-life | 41 minutes |
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Anti-inflammatory Effects : Studies have shown that indole derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets, indicating potential as anti-inflammatory agents .
- Anticancer Properties : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that certain indole derivatives can significantly reduce tumor size in xenograft models, highlighting their potential as anticancer therapeutics .
- Neuroprotective Effects : Indole compounds are also being investigated for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A recent study focused on the synthesis and evaluation of various indole derivatives, including this compound. The compound was tested for its ability to inhibit 5-LOX and sEH in vitro. Results indicated that it possessed significant inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer effects of this compound were assessed using human breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, leading to a marked reduction in cell viability. In vivo experiments further confirmed its efficacy in reducing tumor growth in mouse models .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Induction of Apoptosis : The ability to activate apoptotic pathways suggests that it can effectively target cancer cells while sparing normal cells.
Properties
CAS No. |
93941-01-6 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-indol-1-ylbutan-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-9H,2,5H2,1H3 |
InChI Key |
AJZZYHUKCOKFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.